1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
The description of a compound typically includes its IUPAC name, other names it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Fluorescent Sensors and Molecular Recognition
- A study highlighted the synthesis of a new fluorescent sensor molecule incorporating a naphthalene imide as the fluorescent group and urea as the recognition group. This molecule exhibited selective recognition ability for fluoride ions, showcasing the potential of similar compounds in selective anion detection and environmental monitoring (R. Jun, 2010).
Protein Kinase Inhibition
- Research on isoquinolinesulfonamides, structurally related to the compound , demonstrated potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings suggest applications in designing inhibitors targeting specific protein kinases involved in various diseases, including cancer (H. Hidaka et al., 1984).
Anticancer Activity
- A study on 1,4-Naphthoquinone derivatives containing a phenylaminosulfanyl moiety reported significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, suggesting the potential therapeutic value of related compounds in cancer treatment (P. Ravichandiran et al., 2019).
Coordination Chemistry and Metal Complex Formation
- Research on zinc complexes with sulfonamides containing 8-aminoquinoline showed these compounds form coordination compounds with Zn(II), indicating potential applications in materials science and coordination chemistry (B. Macías et al., 2003).
Anticorrosion Applications
- A study on 8-oxyquinoline derivatives investigated their anticorrosion properties, demonstrating the potential of related compounds in developing new complex inhibitors for acid corrosion in steels (T. Doroshenko et al., 2017).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential applications for the compound and areas for further research.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-2-15-31(29,30)27-14-6-10-19-12-13-21(16-23(19)27)26-24(28)25-17-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPCMLXKNTDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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